2-(2-Methoxy-3,5-dimethylphenyl)propan-2-ol
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Overview
Description
2-(2-Methoxy-3,5-dimethylphenyl)propan-2-ol is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol . This compound is characterized by the presence of a methoxy group and two methyl groups attached to a phenyl ring, along with a propanol moiety. It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-3,5-dimethylphenyl)propan-2-ol typically involves the reaction of 2-methoxy-3,5-dimethylbenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in methanol as a solvent. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Catalytic hydrogenation of the corresponding aldehyde using a palladium catalyst on carbon (Pd/C) under hydrogen gas pressure is a common approach. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-3,5-dimethylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 2-(2-Methoxy-3,5-dimethylphenyl)propan-2-one.
Reduction: 2-(2-Methoxy-3,5-dimethylphenyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Methoxy-3,5-dimethylphenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-3,5-dimethylphenyl)propan-2-ol involves its interaction with specific molecular targets. The methoxy and methyl groups on the phenyl ring can participate in hydrophobic interactions, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxy-3,5-dimethylphenyl)propan-1-ol: Similar structure but with the hydroxyl group on the first carbon of the propanol chain.
2-(2-Methoxy-3,5-dimethylphenyl)ethanol: Similar structure but with an ethyl chain instead of a propanol chain.
2-(2-Methoxy-3,5-dimethylphenyl)propan-2-one: The ketone derivative of the compound
Uniqueness
2-(2-Methoxy-3,5-dimethylphenyl)propan-2-ol is unique due to its specific substitution pattern on the phenyl ring and the presence of a tertiary alcohol group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H18O2 |
---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-(2-methoxy-3,5-dimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C12H18O2/c1-8-6-9(2)11(14-5)10(7-8)12(3,4)13/h6-7,13H,1-5H3 |
InChI Key |
PEGFYYUXDSHEMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)O)OC)C |
Origin of Product |
United States |
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